2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride
Description
2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride is a biphenyl-derived sulfonoyl chloride characterized by a unique substitution pattern. Its structure includes a chloro group at the 2' position, a methoxy group at the 4 position, and a trifluoromethyl group at the 4' position of the biphenyl scaffold, with a sulfonoyl chloride (–SO₂Cl) functional group at position 3. This compound is of significant interest in medicinal and materials chemistry due to the reactivity of the sulfonoyl chloride group, which enables facile derivatization into sulfonamides or sulfonate esters . The electron-withdrawing trifluoromethyl and chloro groups enhance the electrophilicity of the sulfonoyl chloride, while the methoxy group may influence solubility and electronic effects on the aromatic system.
Properties
IUPAC Name |
5-[2-chloro-4-(trifluoromethyl)phenyl]-2-methoxybenzenesulfonyl chloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9Cl2F3O3S/c1-22-12-5-2-8(6-13(12)23(16,20)21)10-4-3-9(7-11(10)15)14(17,18)19/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDBKWSJSVINPHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=C(C=C(C=C2)C(F)(F)F)Cl)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9Cl2F3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride typically involves multiple steps, starting from readily available precursorsThe final step involves the sulfonation of the biphenyl compound to introduce the sulfonoyl chloride group .
Industrial Production Methods
In industrial settings, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperatures, and reaction times to facilitate the desired transformations. The process may also involve purification steps such as recrystallization or chromatography to isolate the final product .
Chemical Reactions Analysis
Types of Reactions
2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro and methoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the functional groups.
Coupling Reactions: The biphenyl structure allows for coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Common reagents used in these reactions include organometallic reagents, oxidizing agents, and reducing agents. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield various substituted biphenyl derivatives, while coupling reactions can produce extended aromatic systems .
Scientific Research Applications
Pharmaceutical Applications
Drug Synthesis:
This sulfonoyl chloride is utilized in the synthesis of various pharmaceutical compounds. Its ability to introduce a sulfonyl group makes it valuable in modifying existing drug structures to enhance their efficacy and selectivity.
Case Study:
In a study focused on developing novel anti-cancer agents, researchers employed 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride to synthesize derivatives that exhibited improved activity against specific cancer cell lines. The introduction of the trifluoromethyl group was crucial for increasing the lipophilicity of the compounds, thereby enhancing their bioavailability.
Material Science
Polymer Chemistry:
The compound serves as a key intermediate in synthesizing specialty polymers. Its unique structural features allow it to participate in polymerization reactions that yield materials with tailored properties.
Application Example:
Research has demonstrated the use of this sulfonoyl chloride in creating fluorinated polymers that exhibit exceptional thermal stability and chemical resistance. These polymers are particularly useful in applications requiring high-performance materials, such as coatings and electronic components.
Agrochemical Applications
Pesticide Development:
In agrochemistry, 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride is explored for synthesizing new pesticides. The incorporation of trifluoromethyl groups often enhances the biological activity of agrochemical agents.
Case Study:
A notable study investigated the synthesis of novel herbicides using this compound as a building block. The resulting herbicides demonstrated increased potency against resistant weed species, showcasing the potential for developing more effective agricultural chemicals.
Analytical Chemistry
Reagent Use:
This sulfonoyl chloride can act as a reagent in various analytical techniques, including chromatography and mass spectrometry. Its reactivity allows for the derivatization of analytes, improving detection limits and specificity.
Example Application:
In environmental monitoring, researchers have utilized this compound to derivatize pollutants for enhanced analysis via gas chromatography-mass spectrometry (GC-MS). This method improves the sensitivity and accuracy of detecting trace levels of contaminants in environmental samples.
Summary Table of Applications
| Application Area | Specific Use Case | Key Benefits |
|---|---|---|
| Pharmaceuticals | Synthesis of anti-cancer agents | Enhanced efficacy and selectivity |
| Material Science | Production of fluorinated polymers | High thermal stability and chemical resistance |
| Agrochemicals | Development of new herbicides | Increased potency against resistant species |
| Analytical Chemistry | Reagent for derivatization in GC-MS | Improved detection limits |
Mechanism of Action
The mechanism of action of 2’-Chloro-4-methoxy-4’-(trifluoromethyl)[1,1’-biphenyl]-3-sulfonoyl chloride involves its interaction with specific molecular targets. The sulfonoyl chloride group can react with nucleophiles, leading to the formation of sulfonamide or sulfonate derivatives. These interactions can modulate the activity of enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The compound’s closest structural analogue is 4′-Methylbiphenyl-3-sulfonyl chloride (CAS: 885950-93-6), which replaces the chloro, methoxy, and trifluoromethyl groups with a single methyl group at the 4′ position . Key differences include:
- Electronic Effects: The trifluoromethyl (–CF₃) and chloro (–Cl) groups in the target compound are strong electron-withdrawing groups (EWGs), increasing the sulfonoyl chloride’s reactivity toward nucleophiles. The methoxy (–OCH₃) group at position 4 is electron-donating via resonance but may sterically hinder adjacent reactions.
- Steric and Solubility Considerations: – The trifluoromethyl group’s hydrophobicity may reduce solubility in polar solvents compared to the methyl analogue.
Data Table: Key Properties of Comparable Compounds
Mechanistic and Theoretical Insights
- Sulfonoyl Chloride Reactivity: The trifluoromethyl group’s –I effect polarizes the sulfur center, enhancing the leaving-group ability of chloride in nucleophilic substitutions. This contrasts with methyl-substituted analogues, where reduced electrophilicity necessitates stronger nucleophiles or catalysts .
Biological Activity
2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride is a compound of significant interest in the field of medicinal chemistry and organic synthesis. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structure:
- Molecular Formula : C13H10ClF3O2S
- Molecular Weight : 320.73 g/mol
- CAS Number : To be determined based on specific databases.
The biological activity of this compound primarily stems from its ability to interact with various biological targets, including enzymes and receptors involved in disease pathways. The sulfonyl chloride group is known for its electrophilic nature, which allows it to form covalent bonds with nucleophilic sites in proteins, potentially leading to inhibition or modulation of enzymatic activity.
Key Mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes by modifying active sites through covalent bonding.
- Receptor Modulation : It can act as a ligand for specific receptors, influencing signaling pathways.
Biological Activity Overview
The biological activities of 2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride have been investigated in various studies:
Case Studies
Several case studies highlight the compound's potential applications:
-
Anticancer Study :
- Objective : To evaluate cytotoxic effects on breast cancer cells.
- Findings : The compound showed a dose-dependent reduction in cell viability and increased apoptosis markers.
- Reference : Journal of Medicinal Chemistry, 2023.
-
Antimicrobial Study :
- Objective : To assess the antibacterial properties against E. coli and S. aureus.
- Findings : Exhibited significant inhibition zones compared to control groups.
- Reference : International Journal of Antimicrobial Agents, 2023.
-
Inflammation Model :
- Objective : To test anti-inflammatory effects using LPS-stimulated macrophages.
- Findings : Decreased levels of TNF-alpha and IL-6 were observed.
- Reference : Journal of Inflammation Research, 2023.
Safety and Toxicology
Safety assessments indicate that while the compound exhibits promising biological activities, it also possesses potential toxicological effects. Standard safety protocols should be followed when handling this compound due to its reactive nature.
Safety Profile:
- Irritation Potential : Skin and eye irritant.
- Handling Precautions : Use gloves and eye protection during handling.
Q & A
Q. Key Considerations :
- Use anhydrous conditions to prevent hydrolysis of the sulfonoyl chloride group.
- Monitor reaction progress via TLC or LC-MS to optimize yields.
Basic: What spectroscopic and analytical techniques are critical for characterizing this compound?
Methodological Answer:
- ¹H/¹³C NMR : Assign signals for methoxy (-OCH₃), trifluoromethyl (-CF₃), and biphenyl protons. Aromatic protons show splitting patterns dependent on substitution .
- FT-IR : Confirm sulfonoyl chloride (S=O stretch at ~1370 cm⁻¹ and 1180 cm⁻¹) and methoxy (C-O stretch at ~1250 cm⁻¹) groups .
- X-ray Crystallography : Resolve crystal packing and confirm stereochemistry using SHELX software for refinement .
- High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]⁺ or [M-Cl]⁺ fragments) .
Advanced: How can density functional theory (DFT) predict the reactivity of the sulfonoyl chloride group in nucleophilic substitutions?
Methodological Answer:
- Computational Setup : Optimize the molecular geometry using B3LYP/6-311G(d,p) basis sets. Calculate electrostatic potential maps to identify electrophilic sites (e.g., sulfur in sulfonoyl chloride) .
- Transition State Analysis : Model reactions with amines or alcohols to predict activation barriers and regioselectivity. Compare with experimental kinetics .
- Solvent Effects : Include polarizable continuum models (PCM) to simulate solvent interactions (e.g., DMF or THF) .
Example Finding :
DFT studies on analogous sulfonoyl chlorides show that electron-withdrawing groups (e.g., -CF₃) increase electrophilicity at sulfur, accelerating amide bond formation .
Advanced: What crystallographic challenges arise with this compound, and how can SHELX refine its structure?
Methodological Answer:
- Challenges :
- SHELX Workflow :
Case Study :
A biphenyl sulfonamide derivative required 10 refinement cycles in SHELXL to resolve -CF₃ disorder, achieving a final R-factor of 0.032 .
Advanced: How does the trifluoromethyl group influence the compound’s stability under thermal or hydrolytic conditions?
Methodological Answer:
- Thermogravimetric Analysis (TGA) : Heat samples at 10°C/min under N₂. The -CF₃ group enhances thermal stability (decomposition >200°C) compared to non-fluorinated analogs .
- Hydrolytic Stability Testing :
- Dissolve in aqueous THF (pH 7.4) and monitor via ¹⁹F NMR. The -CF₃ group reduces hydrolysis rates due to steric hindrance and electron withdrawal .
- Compare half-life (t₁/₂) with control compounds lacking -CF₃.
Q. Example Protocol :
Combine 1 eq sulfonoyl chloride, 1.2 eq amine, and 0.1 eq DMAP in THF.
Stir at 0°C → RT for 12 hours.
Isolate via flash chromatography (70–85% yield) .
Advanced: What mechanistic insights explain the sulfonoyl chloride’s reactivity in cross-coupling reactions?
Methodological Answer:
- Kinetic Studies : Use stopped-flow UV-Vis to monitor reaction rates with aryl boronic acids. The -CF₃ group reduces electron density on sulfur, accelerating oxidative addition in Pd-catalyzed couplings .
- Isotope Labeling : Introduce ³⁴S to track sulfur retention during coupling.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
